Enzymatic Potency Comparison: BioA-IN-1 vs. Virtual Screening Hit A36
BioA-IN-1 demonstrates significantly greater enzymatic inhibitory potency compared to early virtual screening hits. The IC50 of BioA-IN-1 is 0.195 μM, representing a potency advantage of approximately 148-fold over compound A36 [1][2].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.195 μM (195 nM) |
| Comparator Or Baseline | Compound A36: 28.94 μM |
| Quantified Difference | 148-fold more potent |
| Conditions | In vitro enzymatic assay against purified M. tuberculosis BioA. |
Why This Matters
This quantifies BioA-IN-1's position in the potency hierarchy, confirming it is not a low-potency screening hit but a compound with meaningful target engagement for advanced research.
- [1] BioA-IN-1 (Compound 15) Product Datasheet. MedChemExpress / TargetMol. View Source
- [2] Singh S, Khare G, Bahal RK, Ghosh PC, Tyagi AK. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Drug Des Devel Ther. 2018;12:1065-1075. View Source
